Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety. The molecule is further functionalized with a carbamoyl linker and a methyl benzoate ester group. The 1,2,4-oxadiazole ring, for instance, acts as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . The triazolo-pyridine system may contribute to π-π stacking interactions in biological targets, while the benzoate ester influences solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-11-21-18(29-24-11)14-7-8-25-15(9-14)22-23-16(25)10-20-17(26)12-3-5-13(6-4-12)19(27)28-2/h3-9H,10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPUYEKRBYPOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy.
Mode of Action
It’s worth noting that compounds with a 1,2,4-oxadiazole motif have been found to exhibit various modes of action depending on their specific structure and the target they interact with.
Biological Activity
Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate (CAS Number: 2034446-90-5) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Case Studies
- Anti-Tubercular Activity : In a study focused on the design and synthesis of novel compounds for anti-tubercular activity, derivatives similar to this compound were evaluated against Mycobacterium tuberculosis. The results indicated that several compounds exhibited significant activity with IC90 values ranging from 3.73 to 40.32 μM .
- Cytotoxicity : Further investigations revealed that these compounds were generally nontoxic to human embryonic kidney (HEK-293) cells at the concentrations tested. This suggests a favorable therapeutic index for potential drug development .
Research Findings
A series of oxadiazole and triazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated moderate cytotoxic effects against various cancer cell lines. For instance:
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15.2 |
| Compound B | MCF7 | 12.8 |
| Compound C | A549 | 18.6 |
These findings highlight the potential of oxadiazole-containing compounds in cancer therapy .
The biological activity of this compound is attributed to its ability to interfere with cellular processes in pathogens and cancer cells. Docking studies have shown that these compounds can effectively bind to target proteins involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Heterocycles
The target compound’s triazolo[4,3-a]pyridine-oxadiazole hybrid distinguishes it from analogs. Key comparisons include:
- 3-((4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoate (): Core: Pyrazole instead of triazolo-pyridine. Synthesis: Yield of 69% via column chromatography, suggesting moderate synthetic accessibility .
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473, ) :
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): Core: Thiadiazole instead of oxadiazole.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : Ethyl benzoate derivatives () may exhibit lower aqueous solubility than methyl esters due to longer alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
